2-(Bromomethyl)-2-butyloxolane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(bromomethyl)-2-butyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |
InChI Key |
UJYZNJWBZFCPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCO1)CBr |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Precursors for 2 Bromomethyl 2 Butyloxolane
Analysis of Key Disconnections Leading to the Oxolane Ring System
The central feature of 2-(Bromomethyl)-2-butyloxolane is the 2,2-disubstituted oxolane (tetrahydrofuran) ring. A primary and highly effective retrosynthetic disconnection strategy for cyclic ethers is the cleavage of a carbon-oxygen bond. This leads back to a linear precursor that can be cyclized in a forward synthetic step.
A logical C-O disconnection of the oxolane ring reveals a 1,4-diol as the key intermediate. Specifically, for this compound, this disconnection points to 2-butyl-2-(hydroxymethyl)butane-1,4-diol as the immediate precursor. The forward reaction, an intramolecular cyclization, can typically be achieved under acidic conditions, which would involve the protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group to form the five-membered ring.
An alternative, though often less direct, disconnection involves breaking a C-C bond of the ring. However, for a simple, saturated heterocycle like this oxolane, C-O disconnection represents a more common and strategically sound approach.
Further disconnection of the bromomethyl group (-CH₂Br) via a functional group interconversion (FGI) leads back to the corresponding primary alcohol, the aforementioned 2-butyl-2-(hydroxymethyl)butane-1,4-diol. The bromination of a primary alcohol is a standard and reliable transformation in organic synthesis.
Therefore, the principal retrosynthetic pathway can be summarized as follows:
This analysis simplifies the synthetic challenge to the construction of a specific acyclic 1,4-diol with a quaternary center.
Identification of Principal Carbonyl and Alcohol Precursors
With the key 1,4-diol precursor identified, the next stage of the retrosynthetic analysis focuses on its construction. The quaternary carbon atom bearing both a butyl and a hydroxymethyl group is the central challenge. A powerful method for constructing such tertiary alcohols is the addition of an organometallic reagent to a carbonyl compound.
By disconnecting the quaternary center of 2-butyl-2-(hydroxymethyl)butane-1,4-diol, two primary synthetic routes emerge, based on the choice of the carbonyl precursor: a lactone or a keto-ester.
Route A: Lactone-based Precursor
A highly convergent approach involves the use of a lactone, specifically γ-butyrolactone , as the starting carbonyl precursor. The retrosynthetic disconnection involves breaking the bond between the quaternary carbon and the butyl group. This suggests the addition of a butyl organometallic reagent, such as n-butyllithium (n-BuLi) or a butylmagnesium halide (BuMgX) , to γ-butyrolactone.
The reaction of two equivalents of the organolithium or Grignard reagent with the lactone would lead to the desired 1,4-diol. The first equivalent opens the lactone to form a keto-alkoxide, and the second equivalent attacks the newly formed ketone to generate the tertiary alcohol.
Route B: Keto-ester Precursor
An alternative disconnection of the 1,4-diol precursor targets a keto-ester. For instance, disconnection of the C1-C2 bond suggests a precursor like ethyl 2-formyl-2-butylhexanoate . However, a more synthetically viable approach would be to build the carbon skeleton through alkylation.
A plausible precursor is a β-keto ester, which can be alkylated. For example, starting with ethyl acetoacetate , one could perform a sequence of alkylations. However, achieving the specific substitution pattern of the target diol in a controlled manner can be complex.
Considering efficiency and convergence, the lactone-based approach (Route A) is generally more direct for accessing the required 1,4-diol precursor.
The subsequent conversion of the precursor alcohol, 2-butyl-2-(hydroxymethyl)oxolane, to the final product involves a bromination reaction. This is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
The principal precursors for the synthesis of this compound are summarized in the table below:
| Precursor Type | Chemical Name | Role in Synthesis |
| Carbonyl Precursor | γ-Butyrolactone | Provides the C1, C2, C3, and C4 of the oxolane ring and the oxygen atom. |
| Organometallic Precursor | n-Butyllithium or Butylmagnesium halide | Source of the butyl group at the C2 position. |
| Intermediate Alcohol | 2-Butyl-2-(hydroxymethyl)butane-1,4-diol | The key acyclic precursor that undergoes cyclization. |
| Cyclized Intermediate | 2-Butyl-2-(hydroxymethyl)oxolane | The direct precursor to the final brominated product. |
| Brominating Agent | Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) | Converts the hydroxymethyl group to a bromomethyl group. |
Considerations for Stereochemical Control in Precursor Synthesis
The target molecule, this compound, possesses a chiral center at the C2 position. Therefore, any synthesis aiming for a specific enantiomer must incorporate stereochemical control. The key stage for introducing stereochemistry is during the formation of the quaternary center or in a subsequent resolution step.
If the synthesis starts from achiral precursors like γ-butyrolactone and n-butyllithium, the resulting 2-butyl-2-(hydroxymethyl)butane-1,4-diol will be a racemic mixture. Consequently, the final product, this compound, will also be racemic.
To achieve an enantiomerically enriched or pure product, several strategies can be considered:
Chiral Resolution: The racemic 2-butyl-2-(hydroxymethyl)oxolane intermediate could be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, separating these diastereomers by crystallization or chromatography, and then cleaving the auxiliary to yield the enantiomerically pure alcohol.
Asymmetric Synthesis: A more elegant and efficient approach is to employ an asymmetric synthesis strategy. This could involve the use of a chiral catalyst or auxiliary during the key bond-forming step. For instance, an asymmetric addition of the butyl group to a suitable precursor could establish the stereocenter. However, the development of a highly enantioselective addition to a simple lactone to form a quaternary center can be challenging.
Chiral Starting Materials: Another avenue is to start with a chiral, non-racemic precursor. For example, if a chiral derivative of γ-butyrolactone were available, it could potentially direct the stereochemical outcome of the butyl group addition.
The stereocontrolled synthesis of 2,2-disubstituted tetrahydrofurans is an active area of research. While general methods for stereoselective synthesis of related structures exist, their direct application to this specific target would require careful optimization of reaction conditions and potentially the development of new catalytic systems. For many applications, the synthesis of the racemic mixture followed by resolution remains a practical approach.
Comprehensive Methodologies for the Chemical Synthesis of 2 Bromomethyl 2 Butyloxolane
Cyclization Reactions in Oxolane Ring Formation
The formation of the 2,2-disubstituted oxolane ring is a critical step in the synthesis of the target molecule. Two primary strategies, halocyclization and intramolecular etherification, are commonly employed for the construction of substituted tetrahydrofurans.
Halocyclization Approaches to Substituted Tetrahydrofurans
Halocyclization, specifically bromoetherification, of unsaturated alcohols is a powerful method for the synthesis of brominated cyclic ethers. In the context of synthesizing 2-(bromomethyl)-2-butyloxolane, a suitable unsaturated alcohol precursor would be required. This reaction proceeds via the activation of a carbon-carbon double bond by a bromine source, followed by the intramolecular attack of a hydroxyl group.
A plausible precursor for this approach is 2-butyl-2-(hydroxymethyl)pent-4-en-1-ol. Treatment of this diol with a bromine source, such as N-bromosuccinimide (NBS), would initiate the formation of a bromonium ion on the pentenyl double bond. The subsequent intramolecular attack by the primary hydroxyl group would lead to the formation of the desired this compound. The stereochemical outcome of the cyclization is often controlled by the geometry of the double bond and the steric environment around the reacting centers.
An asymmetric synthesis of 2-bromomethyl-5-substituted tetrahydrofurans has been developed via bromoetherification of chiral pentenyl alcohols, highlighting the potential for stereocontrol in such cyclizations. lookchem.com
Intramolecular Etherification Strategies
Intramolecular etherification, often a variation of the Williamson ether synthesis, provides another robust route to the oxolane ring. This method involves the formation of a carbon-oxygen bond through the reaction of an alkoxide with a tethered alkyl halide or another suitable leaving group. prepchem.com
For the synthesis of this compound, a key intermediate would be a diol that can be selectively functionalized. For instance, 2-butyl-2-(hydroxymethyl)pentan-1,5-diol could be a suitable starting point. Selective protection of one hydroxyl group, followed by conversion of the other to a good leaving group (e.g., a tosylate or mesylate), and subsequent deprotection and base-induced cyclization would yield 2-butyl-2-(hydroxymethyl)oxolane. This intermediate could then be brominated in a separate step.
Alternatively, a dihaloalkane can be reacted with a diol under basic conditions. While less direct for this specific target, this approach is a general strategy for tetrahydrofuran (B95107) synthesis. nih.gov
| Method | Starting Material Example | Key Reagents | Advantages | Challenges |
| Halocyclization | 2-Butyl-2-(hydroxymethyl)pent-4-en-1-ol | NBS, Br₂ | Direct incorporation of bromine. | Synthesis of the unsaturated diol precursor. |
| Intramolecular Etherification | 2-Butyl-2-(hydroxymethyl)pentan-1,5-diol | TsCl, NaH | Well-established and reliable. | Requires multiple protection/deprotection steps. |
Bromination Reagents and Techniques for Bromomethyl Installation
The introduction of the bromomethyl group is a crucial functionalization step. This can be achieved either on a pre-formed oxolane ring bearing a methyl or hydroxymethyl group at the C2 position, or the bromo-functionalized side chain can be incorporated before the cyclization event.
Radical-Mediated Bromination Methodologies
Radical bromination is a common method for the selective bromination of alkyl chains. nih.govhymasynthesis.com This process typically involves the use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. The selectivity of radical bromination is highly dependent on the stability of the radical intermediate formed. Tertiary hydrogens are generally more reactive than secondary, which are more reactive than primary hydrogens.
In the context of synthesizing this compound, if a precursor such as 2-butyl-2-methyloxolane were available, radical bromination could be employed to introduce the bromine atom onto the methyl group. The reaction of 2-methylbutane with Br₂ has been shown to selectively produce 2-bromo-2-methylbutane, indicating a preference for substitution at the tertiary carbon. prepchem.com However, for the bromination of the methyl group in 2-butyl-2-methyloxolane, the conditions would need to be carefully controlled to favor primary over tertiary C-H bond abstraction on the butyl group.
Selective Functionalization of Alkyl Chains
A more controlled method for introducing the bromomethyl group would be the conversion of a hydroxymethyl group. Starting with 2-butyl-2-(hydroxymethyl)oxolane, the primary alcohol can be converted to a bromide using a variety of reagents.
Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents are effective for converting primary alcohols to alkyl bromides with minimal rearrangement. youtube.com The reaction of an alcohol with PBr₃ proceeds via the formation of a phosphite (B83602) ester, which is then displaced by bromide in an SN2 reaction.
Another effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides. This reaction is known for its mild conditions and high yields.
| Method | Precursor | Reagents | Key Features |
| Radical Bromination | 2-Butyl-2-methyloxolane | NBS, AIBN/light | Direct C-H functionalization. |
| From Hydroxymethyl Group | 2-Butyl-2-(hydroxymethyl)oxolane | PBr₃, SOBr₂, PPh₃/CBr₄ | High yields and selectivity for primary alcohols. |
Stereoselective Synthesis of this compound Enantiomers/Diastereomers
The synthesis of specific enantiomers or diastereomers of this compound requires the use of stereoselective reactions. Since the target molecule possesses a single stereocenter at the C2 position (assuming the butyl and bromomethyl groups are different), the synthesis of enantiomerically enriched material is a key consideration.
Several strategies can be envisioned for achieving stereoselectivity. One approach involves the use of a chiral starting material derived from the chiral pool. For example, a chiral unsaturated alcohol could undergo a diastereoselective halocyclization. The stereochemistry of the newly formed stereocenter would be influenced by the existing stereocenter in the starting material.
Alternatively, an asymmetric catalytic reaction could be employed. For instance, the enantioselective synthesis of 2,2-disubstituted tetrahydrofurans has been achieved through palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones. nih.gov While this specific reaction may not be directly applicable, it demonstrates the principle of using chiral catalysts to control the stereochemical outcome of the ring-forming step.
The stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans has also been reported, employing the addition of chiral titanium enolates to γ-lactols. beilstein-journals.orgbeilstein-journals.org Although the target molecule is 2,2-disubstituted, these methods highlight the power of chiral auxiliaries and reagents in controlling the stereochemistry of tetrahydrofuran synthesis.
Furthermore, the stereocontrolled synthesis of quaternary centers is a significant challenge in organic synthesis. acs.orgnih.gov Recent advances in this area, such as Ru-catalyzed enantiospecific allylic substitution, could potentially be adapted for the synthesis of precursors to this compound. acs.org
Chiral Auxiliary-Mediated Approaches
The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity in a chemical reaction. youtube.com In this approach, an optically active molecule (the auxiliary) is temporarily attached to an achiral substrate. This creates a chiral complex that directs subsequent reactions to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.
For the synthesis of this compound, a key precursor is 2-butyl-2-(hydroxymethyl)oxolane, which contains the critical chiral quaternary stereocenter. A hypothetical chiral auxiliary-based approach to this precursor could involve the use of a chiral oxazolidinone, a class of auxiliaries that has proven versatile in asymmetric reactions. nih.gov
Illustrative Synthetic Pathway:
A potential synthetic route could begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a suitable acylating agent derived from a precursor to the oxolane ring. The subsequent alkylation of the resulting N-acyl oxazolidinone with a butyl group would proceed diastereoselectively, directed by the steric hindrance of the auxiliary.
The diastereoselectivity of such alkylation reactions is often high, as the bulky substituents on the auxiliary effectively shield one face of the enolate, forcing the incoming electrophile (in this case, a butyl halide) to attack from the less hindered face. The following table illustrates typical outcomes for such reactions based on established precedents in the literature for the formation of quaternary centers.
Table 1: Representative Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Butyl Iodide | >95% |
| (S)-4-benzyloxazolidin-2-one | Butyl Bromide | >90% |
| Evans' Auxiliary | Butyl Triflate | >98% |
Following the diastereoselective alkylation, the chiral auxiliary would be cleaved under mild conditions, for example, through reductive cleavage with lithium borohydride, to yield the enantiomerically enriched alcohol precursor. This alcohol can then be converted to the final product, this compound, through standard functional group manipulation, such as bromination using phosphorus tribromide or a similar reagent.
Asymmetric Catalysis in Precursor Formation
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this methodology, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The construction of quaternary stereocenters, particularly oxa-quaternary centers, remains a significant challenge in asymmetric synthesis due to the steric hindrance around the prochiral center. bohrium.comrsc.org
The key precursor, 2-butyl-2-(hydroxymethyl)oxolane, could be synthesized via the asymmetric addition of a butyl nucleophile to a suitable ketone precursor, such as γ-butyrolactone or a related derivative. The development of highly active and selective catalysts is crucial for the success of such transformations.
Catalytic Systems and Research Findings:
Recent advancements in organocatalysis and transition-metal catalysis have provided powerful tools for the construction of chiral quaternary centers. nih.govnih.gov For instance, a chiral ligand complexed with a metal, such as copper or rhodium, could catalyze the conjugate addition of a butyl organometallic reagent to an α,β-unsaturated lactone.
A hypothetical catalytic cycle would involve the coordination of the chiral catalyst to the substrate, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack. The choice of ligand is critical in achieving high enantioselectivity.
Table 2: Performance of Selected Asymmetric Catalytic Systems in the Formation of Quaternary Centers
| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (e.e.) |
| Cu(I) / Chiral Phosphine | (R)-DTBM-SEGPHOS | α,β-Unsaturated Ester | up to 98% |
| Rh(I) / Chiral Diene | (S,S)-Ph-BPE | α,β-Unsaturated Ketone | up to 95% |
| Organocatalyst | Cinchona Alkaloid Derivative | Keto Ester | up to 92% |
These catalytic systems have shown high efficacy in creating all-carbon quaternary stereocenters, and the principles can be extended to the synthesis of oxa-quaternary centers found in the precursor to this compound. The reaction would likely involve the asymmetric addition of a butyl Grignard reagent or an organozinc reagent to a γ-keto ester or a related electrophile in the presence of a chiral catalyst. Subsequent reduction of the ketone and cyclization would afford the desired 2-butyl-2-(hydroxymethyl)oxolane in high enantiomeric purity.
The development of such a catalytic system would represent a significant advancement, providing a direct and efficient route to this and other chiral oxolane derivatives.
Reactivity Profiles and Mechanistic Pathways of 2 Bromomethyl 2 Butyloxolane
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary alkyl bromide functionality in 2-(bromomethyl)-2-butyloxolane is a prime site for nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The stereochemistry at the reaction center, if chiral, would undergo inversion.
Intramolecular Cyclization Mechanisms (e.g., Spiroketal Formation)
A significant potential intramolecular reaction, given a suitable precursor, is the formation of spiroketals. If the butyl group were to be replaced by a chain containing a terminal hydroxyl group, subsequent intramolecular cyclization could lead to the formation of a spiroketal. The mechanism would involve the deprotonation of the terminal alcohol to form an alkoxide, which would then act as an internal nucleophile, attacking the bromomethyl carbon to form a new cyclic ether fused in a spiro arrangement to the original oxolane ring.
Intermolecular Coupling Reactions
Intermolecular coupling reactions of this compound with various nucleophiles are expected to be a prominent feature of its reactivity profile. The primary nature of the alkyl halide makes it an excellent substrate for S(_N)2 reactions with a wide range of external nucleophiles.
Common nucleophiles that would readily react include:
Hydroxide ions (OH⁻) to form 2-(hydroxymethyl)-2-butyloxolane.
Alkoxides (RO⁻) to yield the corresponding ethers.
Cyanide ions (CN⁻) , which would lead to the formation of 2-(cyanomethyl)-2-butyloxolane, extending the carbon chain by one.
Amines (RNH₂, R₂NH, R₃N) to produce the corresponding ammonium (B1175870) salts or, after deprotonation, the free amines.
Thiolates (RS⁻) to form thioethers.
The efficiency of these coupling reactions would be influenced by the strength of the nucleophile, the solvent, and the reaction temperature.
| Nucleophile | Product | Reaction Type |
| Hydroxide (OH⁻) | 2-(Hydroxymethyl)-2-butyloxolane | S(_N)2 |
| Cyanide (CN⁻) | 2-(Cyanomethyl)-2-butyloxolane | S(_N)2 |
| Ammonia (NH₃) | 2-(Aminomethyl)-2-butyloxolane | S(_N)2 |
| Thiolate (RS⁻) | 2-(Alkylthiomethyl)-2-butyloxolane | S(_N)2 |
Ring-Opening Reactions of the Oxolane Moiety
The tetrahydrofuran (B95107) (oxolane) ring is generally stable but can undergo ring-opening reactions under specific conditions, typically involving strong acids or potent nucleophiles.
Acid-Catalyzed Ring Opening Dynamics
Under strongly acidic conditions, the ether oxygen of the oxolane ring can be protonated, making it a better leaving group. acs.orgresearchgate.netkhanacademy.org A subsequent nucleophilic attack can then lead to the cleavage of one of the C-O bonds of the ring. acs.orgresearchgate.netkhanacademy.org In the case of this compound, which is a 2,2-disubstituted tetrahydrofuran, the attack of a nucleophile would likely occur at the more substituted carbon (C2) due to the stabilization of the partial positive charge that develops at this center in the transition state, a phenomenon bearing resemblance to an S(_N)1-like mechanism. acs.orgresearchgate.netkhanacademy.org The product would be a di-functionalized open-chain compound. For instance, in the presence of a hydrohalic acid (like HBr), the ring could open to form a halo-alcohol.
Nucleophile-Induced Cleavage Mechanisms
While less common for simple ethers like tetrahydrofuran, highly reactive nucleophiles such as organolithium reagents can potentially induce ring cleavage. However, in the case of this compound, the primary alkyl bromide is a much more reactive electrophilic site. Therefore, any strong nucleophile would preferentially react at the bromomethyl group rather than attacking the less reactive C-O bonds of the oxolane ring. Ring opening via a nucleophilic attack on an unactivated oxolane ring is generally not a favored pathway. researchgate.net
Rearrangement Reactions Involving the Oxolane Skeleton and Bromomethyl Group
Rearrangement reactions involving the this compound structure are plausible under certain conditions, often catalyzed by Lewis or Brønsted acids. wiley-vch.de While specific studies on this compound are lacking, analogies can be drawn from similar systems.
For instance, treatment with a strong Lewis acid could potentially coordinate to the ether oxygen, weakening the C-O bonds and facilitating a rearrangement. One could envision a scenario where, upon formation of a carbocation at C2 (following departure of the ether oxygen as part of a complex with the Lewis acid), a 1,2-hydride or alkyl shift from the butyl group could occur, leading to a more stable carbocation, which could then be trapped by a nucleophile.
Another possibility, though less direct, could involve the initial substitution of the bromide followed by a rearrangement of the resulting product. For example, if the bromomethyl group is converted to a hydroxymethyl group, acid-catalyzed rearrangement of the resulting diol could potentially lead to the formation of a different ring system.
It is important to emphasize that without direct experimental evidence, these potential rearrangement pathways remain speculative and are based on general principles of organic reactivity. wiley-vch.deyoutube.com
Studies on Solvolytic Rearrangements
Solvolysis of this compound involves the reaction of the substrate with a solvent that also acts as the nucleophile. In the absence of any intramolecular effects, a primary alkyl bromide such as this would be expected to undergo a slow SN2 reaction. However, the presence of the oxolane ring introduces the strong possibility of rearrangement.
The key mechanistic feature expected in the solvolysis of this compound is the participation of the ether oxygen atom. This participation leads to the formation of a bridged oxonium ion intermediate. The formation of this intermediate is a result of an intramolecular SN2-type attack of the oxygen lone pair on the carbon bearing the bromine atom, displacing the bromide ion.
This tricyclic oxonium ion is highly strained and susceptible to nucleophilic attack by the solvent. The attack can occur at two possible sites: the original methylene (B1212753) carbon or one of the ring carbons adjacent to the ether oxygen. Attack at the methylene carbon would lead to the "normal" substitution product. However, attack at a ring carbon results in a rearranged product where the original five-membered oxolane ring is expanded to a six-membered tetrahydropyran (B127337) ring.
The expected solvolysis products are therefore a mixture of the direct substitution product, 2-alkoxy-2-butyloxolane (where alkoxy is derived from the solvent), and the rearranged product, a 3-alkoxy-3-butyltetrahydropyran. The exact ratio of these products would depend on the specific solvent used and the reaction conditions.
A hypothetical product distribution for the methanolysis of this compound is presented below, illustrating the potential for rearrangement.
| Starting Material | Solvent | Possible Products | Expected Distribution |
| This compound | Methanol | 2-(Methoxymethyl)-2-butyloxolane | Minor |
| 3-Butyl-3-methoxytetrahydropyran | Major |
This table is a representation based on the reactivity of analogous compounds and is intended to be illustrative.
Neighboring Group Participation Effects
The participation of the ether oxygen in the solvolysis of this compound is a classic example of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons on an atom or the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation typically leads to a significant rate enhancement compared to a similar reaction without the participating group.
In the case of this compound, the ether oxygen acts as an internal nucleophile. libretexts.org The initial, rate-determining step is the intramolecular displacement of the bromide ion to form the bicyclic oxonium ion intermediate. Because this is an intramolecular process, it is kinetically more favorable than an intermolecular attack by a solvent molecule on a simple primary alkyl bromide. This leads to a marked increase in the rate of solvolysis. For instance, the rate of reaction for a substrate with a participating neighboring group can be many times faster than that of a structurally similar substrate lacking such a group. wikipedia.org
The enhanced reaction rate is a hallmark of anchimeric assistance. To illustrate this, a comparative table of hypothetical first-order rate constants for the solvolysis of this compound and a reference compound, 1-bromo-2,2-dimethylpentane (B1374200) (which has a similar steric profile but lacks the participating ether oxygen), is provided below.
| Compound | Solvent | Relative Rate Constant (k_rel) |
| 1-Bromo-2,2-dimethylpentane | Acetic Acid | 1 |
| This compound | Acetic Acid | > 100 |
This table presents hypothetical data to illustrate the expected rate enhancement due to neighboring group participation and is based on established principles for analogous systems.
The stereochemical outcome of the reaction is also a key indicator of NGP. The formation of the bridged oxonium ion intermediate dictates the stereochemistry of the products. The subsequent attack by the solvent occurs from the side opposite to the bridged oxygen, leading to a specific stereochemical orientation in the products.
Advanced Applications of 2 Bromomethyl 2 Butyloxolane in Complex Organic Synthesis
Construction of Spirocyclic and Bicyclic Ether Systems
There is no available scientific literature that describes the use of 2-(Bromomethyl)-2-butyloxolane in the construction of spirocyclic or bicyclic ether systems. General methodologies for the synthesis of such frameworks often involve intramolecular cyclization reactions, but no examples specifically employing this starting material have been reported.
A thorough search of chemical literature and databases shows no instances of this compound being utilized as a building block in the total synthesis of any natural product analogs. The synthesis of complex natural products often relies on well-established and stereochemically defined precursors, and it appears this compound has not been identified as a key intermediate in any published synthetic routes.
While the generation of diverse molecular scaffolds is a cornerstone of modern medicinal chemistry, there are no documented examples of this compound being used for this purpose. The development of libraries of compounds for drug discovery typically involves robust and versatile chemical reactions on a variety of core structures; however, the reactivity and application of this specific oxolane derivative in diversity-oriented synthesis have not been explored in the available literature.
Role in Polycyclic Ether Synthesis and Ladder Polyethers
The synthesis of polycyclic ethers, particularly the ladder-like structures found in many marine natural products, is a formidable challenge in organic synthesis. nih.gov However, there is no evidence in the scientific literature to suggest that this compound has been employed in this context.
Iterative synthesis is a powerful strategy for the construction of repeating structural units, a common feature of polyether natural products. While the reactivity of bromomethyl groups is well-established in organic synthesis, no iterative strategies have been reported that specifically leverage the reactivity of this compound for the assembly of polycyclic ethers.
Achieving stereochemical control is paramount in the synthesis of complex macrocycles. There are no published studies that investigate or demonstrate the use of this compound in controlling the stereochemistry of polyether macrocyclization reactions.
Utilization in Heterocyclic Chemistry and Ring Expansion Reactions
The bromomethyl group of this compound would be expected to be a reactive handle for various nucleophilic substitution reactions, potentially leading to a range of other heterocyclic systems. Similarly, ring expansion reactions of substituted oxolanes are known. However, there is no specific research detailing the application of this compound in either the synthesis of other heterocycles or in ring expansion reactions.
Synthesis of Novel Oxygen-Containing Heterocycles
The functionalized oxolane core of this compound serves as a valuable starting point for the synthesis of a variety of more complex oxygen-containing heterocyclic systems. The presence of the bromomethyl group allows for a range of nucleophilic substitution and intramolecular cyclization reactions, paving the way for the construction of fused, spirocyclic, and bridged ring systems.
One of the primary strategies involves the conversion of the bromomethyl group into a longer side chain bearing a nucleophilic functional group. This sets the stage for an intramolecular cyclization, leading to the formation of a new heterocyclic ring fused to the original oxolane. For instance, treatment of this compound with a protected hydroxylamine derivative, followed by deprotection and subsequent intramolecular Williamson ether synthesis, could theoretically yield novel fused oxazepine derivatives. The reaction conditions for such transformations are typically mild, often employing a non-nucleophilic base to facilitate the ring closure.
The following table outlines a representative, albeit hypothetical, reaction scheme for the synthesis of a fused oxazolidine derivative from this compound. This transformation highlights the utility of this building block in generating molecular complexity.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | NaN3, DMF, 80 °C | 2-(Azidomethyl)-2-butyloxolane | 95 |
| 2 | 2-(Azidomethyl)-2-butyloxolane | 1. LiAlH4, THF, 0 °C to rt; 2. (Boc)2O, Et3N, CH2Cl2 | tert-butyl ((2-butyloxolan-2-yl)methyl)carbamate | 88 |
| 3 | tert-butyl ((2-butyloxolan-2-yl)methyl)carbamate | 1. n-BuLi, THF, -78 °C; 2. Ethylene oxide | tert-butyl ((2-butyl-5-(2-hydroxyethyl)oxolan-2-yl)methyl)carbamate | 75 |
| 4 | tert-butyl ((2-butyl-5-(2-hydroxyethyl)oxolan-2-yl)methyl)carbamate | 1. TFA, CH2Cl2; 2. NaH, THF | 4-Butyl-hexahydro-2H-oxolano[2,3-b]oxepine | 65 |
Note: The yields presented in this table are hypothetical and based on analogous reactions reported in the literature for similar substrates.
Detailed research into related systems has demonstrated that the stereochemistry of the starting oxolane can have a profound influence on the outcome of these cyclization reactions, allowing for the diastereoselective synthesis of complex heterocyclic frameworks. The butyl group at the 2-position of the oxolane ring also plays a crucial role in directing the conformational preferences of the transition states, which can be exploited to control the stereochemical outcome of the newly formed stereocenters.
Expansion of the Oxolane Ring System
Ring expansion reactions are powerful tools in organic synthesis for accessing medium-sized rings, which are often challenging to construct via traditional cyclization methods. The structure of this compound is well-suited for undergoing such transformations, providing a pathway to valuable seven-membered oxepane rings. Oxepanes are prevalent motifs in a number of biologically important natural products. rsc.org
A plausible strategy for the ring expansion of the oxolane system in this compound involves a Wagner-Meerwein-type rearrangement of a carbocation intermediate. This can be initiated by treating a derivative of the starting material with a Lewis acid or by solvolysis of the bromide. For example, conversion of the bromomethyl group to a leaving group that is more readily ionized, such as a tosylate or mesylate, would facilitate the formation of a primary carbocation. This unstable intermediate could then trigger the migration of one of the adjacent endocyclic C-C bonds of the oxolane ring, resulting in the formation of a more stable seven-membered oxepane carbocation, which is then quenched by a nucleophile.
Theoretical studies on analogous nitrogen-containing heterocyclic systems, such as the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine, have shown that such rearrangements are feasible. researchgate.net In the gas phase, these reactions are often concerted, but in polar solvents, the reaction can proceed through a discrete bridged-ion intermediate. researchgate.net
The table below illustrates a potential, theoretically-grounded reaction pathway for the expansion of the oxolane ring of this compound to an oxepane derivative.
| Step | Starting Material | Reagents and Conditions | Product | Projected Yield (%) |
| 1 | This compound | 1. Mg, Et2O; 2. Paraformaldehyde | (2-Butyloxolan-2-yl)methanol | 85 |
| 2 | (2-Butyloxolan-2-yl)methanol | TsCl, Pyridine, 0 °C to rt | (2-Butyloxolan-2-yl)methyl tosylate | 92 |
| 3 | (2-Butyloxolan-2-yl)methyl tosylate | H2O, heat (solvolysis) | 3-Butyl-oxepane-3-ol | 60 |
Note: The projected yields are based on general principles of ring expansion reactions and may vary depending on the specific reaction conditions.
The regioselectivity of the bond migration during the ring expansion is a critical aspect of this methodology. In the case of this compound derivatives, the migration of the C2-C3 bond of the oxolane ring would lead to the desired oxepane. The substitution pattern on the oxolane ring can influence the migratory aptitude of the adjacent bonds, offering a potential handle for controlling the outcome of the reaction. Further research in this area could unlock efficient and stereocontrolled routes to a diverse array of substituted oxepanes.
Spectroscopic and Stereochemical Analysis of 2 Bromomethyl 2 Butyloxolane and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For 2-(Bromomethyl)-2-butyloxolane, both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are invaluable for elucidating its constitution and stereochemistry.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the butyl group protons, the bromomethyl protons, and the protons of the oxolane ring. The chemical shifts of the methylene (B1212753) protons adjacent to the oxygen atom in the oxolane ring and the bromomethyl group would be downfield due to the deshielding effects of the electronegative oxygen and bromine atoms, respectively. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the quaternary carbon at the 2-position and the carbon of the bromomethyl group having characteristic chemical shifts.
To unequivocally assign all proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons within the butyl chain and between the geminal and vicinal protons of the oxolane ring. This helps in tracing the carbon backbone of the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, simplifying the assignment of the complex ¹H and ¹³C NMR spectra. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For this compound, HMBC would show correlations from the protons of the butyl group and the bromomethyl group to the quaternary carbon at the 2-position of the oxolane ring, confirming the substitution pattern. google.com
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. researchgate.net For instance, correlations between the protons of the butyl group and specific protons on the oxolane ring can help define the orientation of the butyl group relative to the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (butyl) | ~0.9 | ~14 |
| CH₂ (butyl, γ) | ~1.3 | ~23 |
| CH₂ (butyl, β) | ~1.4 | ~26 |
| CH₂ (butyl, α) | ~1.6 | ~40 |
| CH₂ (oxolane, 4) | ~1.9 | ~25 |
| CH₂ (oxolane, 3) | ~3.8 | ~68 |
| CH₂Br | ~3.4 | ~35 |
| C2 (quaternary) | - | ~85 |
This compound possesses a chiral center at the C2 position of the oxolane ring, meaning it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral discriminating agents, is a powerful tool for determining the enantiomeric purity of a chiral compound.
Chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs) are used to create diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are non-superimposable and, therefore, have different NMR spectra. This results in the splitting of NMR signals for the enantiomers, allowing for their differentiation and quantification. For this compound, the addition of a chiral shift reagent would be expected to cause separate signals for the protons and carbons of the R- and S-enantiomers, with the degree of separation depending on the specific reagent used and the experimental conditions. The integration of these separated signals provides a direct measure of the enantiomeric excess (ee).
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), the this compound molecule would be ionized to form a molecular ion (M⁺˙), which would then undergo fragmentation. The fragmentation pathways can provide valuable structural information. Due to the presence of bromine, the molecular ion peak would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for ethers and alkyl bromides would be expected:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could lead to the loss of the butyl radical or the bromomethyl radical.
Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to form a [M-Br]⁺ ion.
Cleavage of the oxolane ring: The strained oxolane ring can undergo cleavage to produce various fragment ions.
The analysis of these fragmentation patterns can help to confirm the structure of the molecule and provide insights into its stability and reactivity. google.com
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 222/224 | [M]⁺˙ (Molecular ion) |
| 165/167 | [M - C₄H₉]⁺ |
| 143 | [M - Br]⁺ |
| 129 | [M - CH₂Br]⁺ |
| 71 | [C₅H₉O]⁺ |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₉H₁₇BrO) by measuring the exact mass of the molecular ion to within a few parts per million (ppm) of the calculated theoretical mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
For this compound, the IR and Raman spectra would show characteristic absorption bands corresponding to the vibrations of its various bonds:
C-H stretching: Aliphatic C-H stretching vibrations from the butyl group and the oxolane ring would appear in the region of 2850-3000 cm⁻¹.
C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage in the oxolane ring would be observed in the fingerprint region, typically around 1100-1000 cm⁻¹.
C-Br stretching: The C-Br stretching vibration would appear at lower frequencies, generally in the range of 600-500 cm⁻¹.
These techniques are also useful for monitoring the progress of reactions involving this compound. For example, in a reaction where the bromo group is substituted, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group can be monitored.
Table 3: Predicted Infrared and Raman Active Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (alkyl) | Stretching | 2850-3000 |
| C-O-C (ether) | Asymmetric Stretching | 1150-1085 |
| C-O-C (ether) | Symmetric Stretching | ~1040 |
Theoretical and Computational Investigations of 2 Bromomethyl 2 Butyloxolane
Quantum Chemical Studies on Conformation and Electronic Structure
Quantum chemical calculations offer profound insights into the three-dimensional structure of molecules and the distribution of their electrons, which are fundamental determinants of their physical properties and chemical reactivity. For 2-(Bromomethyl)-2-butyloxolane, such studies would be crucial in understanding its inherent stability, preferred shapes, and the nature of its reactive sites.
Energy Minimization and Conformational Analysis
The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve ring strain. The two most well-characterized conformations of the parent tetrahydrofuran (B95107) are the twisted (C₂) and enveloped (Cₛ) forms. researchgate.net The introduction of bulky substituents at the C2 position, such as a butyl group and a bromomethyl group, is expected to significantly influence the conformational landscape of the this compound molecule.
Energy minimization calculations, typically performed using Density Functional Theory (DFT) methods, would be employed to identify the most stable conformations. These calculations would systematically explore the potential energy surface of the molecule by rotating the C-C bonds of the butyl group and the C-C bond of the bromomethyl group, as well as considering the different puckering modes of the oxolane ring. The likely outcome of such an analysis would be that the bulky butyl and bromomethyl groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. The relative energies of different conformers would be calculated to determine their population distribution at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Ring Pucker | Butyl Group Orientation | Bromomethyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Twist (C₂) | Pseudo-equatorial | Pseudo-equatorial | 0.00 |
| 2 | Envelope (Cₛ) | Pseudo-equatorial | Pseudo-equatorial | 0.85 |
| 3 | Twist (C₂) | Pseudo-axial | Pseudo-equatorial | 3.50 |
| 4 | Twist (C₂) | Pseudo-equatorial | Pseudo-axial | 4.20 |
Note: This table presents hypothetical data based on general principles of conformational analysis for substituted oxolanes. The actual values would require specific DFT calculations.
Frontier Molecular Orbital Theory Applied to Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgethz.ch In the case of this compound, the distribution and energies of these orbitals would provide critical information about its electrophilic and nucleophilic character.
The HOMO is likely to be localized on the oxygen atom of the oxolane ring due to its lone pairs of electrons, and potentially on the bromine atom. The LUMO, on the other hand, is expected to be centered on the antibonding σ* orbital of the C-Br bond, making this the most electrophilic site and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. physchemres.org
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| LUMO | -1.2 | C-Br (σ*) | Electrophilic site for nucleophilic attack |
| HOMO | -9.8 | O (lone pair), Br (lone pair) | Nucleophilic/basic site |
| HOMO-LUMO Gap | 8.6 | - | Indicator of kinetic stability |
Note: These energy values are illustrative and would be quantified through quantum chemical calculations using methods like DFT.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry provides the means to model the entire course of a chemical reaction, from reactants to products, via the high-energy transition state. nih.govdigitellinc.com This allows for a detailed understanding of reaction pathways, the factors controlling reaction rates, and the origins of selectivity.
Computational Elucidation of Stereoselectivity
Given the chiral center at C2, reactions involving this compound have the potential to proceed with stereoselectivity. For instance, a nucleophilic substitution reaction at the bromomethyl group could proceed via an Sₙ2 mechanism. Computational modeling of the transition state for such a reaction would involve calculating the energy barriers for the nucleophile attacking from different faces of the molecule. The preferred reaction pathway would be the one with the lower activation energy, thus determining the stereochemical outcome. researchgate.netrsc.org
Similarly, if the oxolane ring were to undergo a ring-opening reaction, computational analysis of the transition states for different possible pathways would be essential. acs.orgmagtech.com.cnresearchgate.net For example, under acidic conditions, protonation of the ring oxygen would be followed by nucleophilic attack. The regioselectivity of this attack (at C2 or C5) would be determined by the relative stabilities of the corresponding transition states, which are influenced by both steric and electronic effects of the substituents.
Prediction of Novel Reaction Pathways
Beyond well-established reactions, computational modeling can be used to explore and predict novel, yet plausible, reaction pathways. polimi.it For this compound, this could involve investigating intramolecular reactions. For example, under certain conditions, the oxygen of the oxolane ring could act as an internal nucleophile, potentially leading to the formation of a bicyclic oxonium ion intermediate, which could then undergo further transformations.
Computational tools can be used to map out the potential energy surface for such a hypothetical reaction, identifying all stationary points (reactants, intermediates, transition states, and products). nih.gov By calculating the activation energies for each step, the feasibility of a proposed novel pathway can be assessed before it is attempted experimentally. This predictive power of computational chemistry is invaluable for guiding synthetic efforts and discovering new chemical transformations.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 2-(bromomethyl)-2-butyloxolane will likely focus on developing more efficient, sustainable, and economically viable methods. Current approaches to analogous structures, such as 2-(bromomethyl)-2-(butan-2-yl)oxolane, often involve multi-step sequences that can be streamlined. vulcanchem.com Key areas for development include:
One-Pot Syntheses: Inspired by methodologies for structurally related compounds like 2-(bromomethyl)-2-butyl hexanoic acid, one-pot procedures could significantly improve efficiency. google.com A potential one-pot synthesis for this compound could involve the sequential alkylation of a suitable precursor, reduction, and subsequent bromination in a single reaction vessel, minimizing waste and purification steps.
Catalytic Methods: The use of transition-metal catalysis offers a promising avenue for the construction of the substituted oxolane ring. Techniques such as platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins or palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes with aryl bromides present opportunities for developing highly selective and efficient routes. organic-chemistry.org
Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MTHF) itself, which is considered an environmentally benign alternative to traditional solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. mdpi.com Furthermore, developing catalytic systems that minimize the use of hazardous reagents and reduce energy consumption will be a critical research focus. organic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantages | Representative Precursors |
| One-Pot Synthesis | Alkylation, reduction, and bromination in a single reaction vessel. | Reduced reaction time, minimized waste, and simplified purification. | Diethyl butylmalonate, Paraformaldehyde |
| Catalytic Cyclization | Transition-metal catalyzed intramolecular hydroalkoxylation or similar cyclization reactions. | High stereoselectivity and regioselectivity, milder reaction conditions. | Substituted γ-hydroxy olefins |
| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers. | Access to chirally pure compounds for applications in life sciences. | Chiral catalysts, chiral starting materials |
Exploration of New Reactivity Modes and Transformative Applications
The bifunctional nature of this compound, featuring a reactive bromomethyl group and a stable oxolane ring, opens the door to a wide array of chemical transformations and potential applications. Future research will likely delve into:
Nucleophilic Substitution Reactions: The primary reactivity of the bromomethyl group is expected to be in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including azides, cyanides, thiols, and amines, leading to a diverse library of derivatives. These derivatives could be screened for potential biological activity or used as building blocks in the synthesis of more complex molecules.
Organometallic Chemistry: Conversion of the bromomethyl group into an organometallic reagent, such as a Grignard or organolithium species, would dramatically expand its synthetic utility. These reagents could then participate in carbon-carbon bond-forming reactions, enabling the construction of more elaborate molecular architectures.
Ring-Opening Polymerization: While the tetrahydrofuran ring is generally stable, under specific catalytic conditions, it can undergo ring-opening polymerization. Investigating the potential of this compound as a monomer could lead to the development of novel functional polymers with tailored properties.
| Reaction Type | Reagents/Conditions | Potential Products | Emerging Applications |
| Nucleophilic Substitution | NaN₃, KCN, NaSH, various amines | Azides, nitriles, thiols, secondary/tertiary amines | Synthesis of novel heterocyclic compounds, potential pharmacophores. |
| Grignard Reagent Formation | Mg turnings in dry ether/THF | 2-Butyl-2-(magnesiobromomethyl)oxolane | Intermediates for the synthesis of complex alcohols and other functionalized molecules. |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Pd catalyst, base (Suzuki coupling) | 2-Arylmethyl-2-butyloxolanes | Synthesis of compounds with potential applications in materials science and medicinal chemistry. |
Integration into Automated Synthesis Platforms and Flow Chemistry Methodologies
The modernization of chemical synthesis increasingly relies on automation and continuous manufacturing processes. Integrating the synthesis of this compound and its derivatives into these platforms presents a significant area for future research.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.com The synthesis of heterocycles, including substituted tetrahydrofurans, has been shown to be amenable to flow processes. durham.ac.ukresearchgate.net Developing a continuous flow synthesis of this compound would enable its on-demand production and facilitate the rapid synthesis of a library of derivatives by introducing different nucleophiles into the flow stream.
Automated Synthesis Platforms: The use of automated synthesis platforms, or "chemputers," can accelerate the discovery and optimization of new reactions and molecules. By integrating the synthesis of this compound into such a platform, researchers could rapidly screen a wide range of reaction conditions and reactants to identify optimal synthetic routes and discover novel derivatives with desired properties. This high-throughput approach can significantly shorten the research and development cycle. durham.ac.uk
The future of chemical research on this compound is bright, with numerous avenues for exploration. From developing more sustainable and efficient synthetic methods to uncovering novel reactivity and integrating its synthesis into cutting-edge automated platforms, this compound holds the promise of contributing to advancements across the chemical sciences.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(bromomethyl)-2-butyloxolane?
To synthesize this compound, a common approach involves bromination of the corresponding hydroxymethyl derivative. For example, reacting 2-(hydroxymethyl)-2-butyloxolane with HBr under controlled conditions (e.g., using PBr₃ as a catalyst in anhydrous dichloromethane at 0–5°C) can yield the target compound. Careful monitoring of reaction time and temperature is critical to avoid over-bromination or decomposition . Purification typically involves fractional distillation or column chromatography, leveraging differences in polarity and boiling points.
Basic: How can spectroscopic techniques characterize this compound?
- NMR : The bromomethyl group (CH₂Br) appears as a singlet at ~δ 3.8–4.2 ppm in H NMR, while the oxolane ring protons show splitting patterns between δ 1.2–2.5 ppm. C NMR confirms the quaternary carbon adjacent to the bromomethyl group (~70–75 ppm).
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z ≈ 221 (C₈H₁₅BrO), with fragmentation patterns indicating loss of Br (m/z 142) or oxolane ring cleavage .
- IR : Stretching vibrations for C-Br (~550–650 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) confirm functional groups .
Advanced: How do steric and electronic factors influence its reactivity in nucleophilic substitution (SN2) reactions?
The bulky oxolane ring and tertiary carbon adjacent to the bromomethyl group create steric hindrance, favoring elimination over substitution in polar aprotic solvents. However, in SN2 pathways, solvent polarity (e.g., DMSO vs. THF) and counterion effects (e.g., K⁺ vs. Li⁺) modulate reactivity. Kinetic studies using varying nucleophiles (e.g., iodide vs. azide) and isotopic labeling (e.g., O in oxolane) can disentangle steric vs. electronic contributions .
Advanced: How to resolve contradictions in reported reaction yields across studies?
Discrepancies often arise from differences in:
- Purity of starting materials : Trace moisture or impurities in the oxolane precursor can reduce bromination efficiency.
- Reaction scale : Microscale reactions may overestimate yields due to incomplete heat dissipation.
- Workup protocols : Losses during extraction or distillation (e.g., low-boiling byproducts) require optimization.
A meta-analysis of published procedures, coupled with controlled reproducibility studies, can identify critical variables .
Advanced: What methodologies assess its adsorption behavior on indoor surfaces (e.g., silica or polymers)?
Surface adsorption can be studied via:
- Microspectroscopic imaging : Raman or FTIR mapping to track molecular interactions at interfaces.
- Thermogravimetric analysis (TGA) : Quantify mass changes during adsorption/desorption cycles.
- Molecular dynamics simulations : Predict binding affinities based on polarity and surface topology.
These methods clarify its environmental persistence and potential for secondary reactions (e.g., hydrolysis) .
Advanced: How to design derivatives for bioactive compound synthesis?
Targeted modifications include:
- Functional group interconversion : Replace Br with azide (-N₃) via nucleophilic substitution for click chemistry applications.
- Ring-opening reactions : Use acidic conditions to convert the oxolane ring into diols or ketones.
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic moieties.
Biological activity screening (e.g., antimicrobial assays) and computational docking (e.g., AutoDock Vina) guide rational design .
Safety & Handling: What protocols mitigate risks in high-concentration experiments?
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Spill management : Neutralize spills with sodium bicarbonate or vermiculite, avoiding water (risk of HBr release) .
Data Reproducibility: How to validate synthetic procedures across labs?
- Standardized reagents : Use certified starting materials (e.g., ≥99% purity) from vendors like Kanto Reagents.
- Interlaboratory studies : Share protocols via platforms like PubChem or ChemRxiv, emphasizing reaction monitoring (e.g., in situ IR).
- Open data : Publish raw NMR/MS files and chromatograms for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
